molecular formula C7H11FO B1470554 2-(2-Fluoroethyl)cyclopentan-1-one CAS No. 1531547-10-0

2-(2-Fluoroethyl)cyclopentan-1-one

Cat. No.: B1470554
CAS No.: 1531547-10-0
M. Wt: 130.16 g/mol
InChI Key: HPPBWMDYOWOEOX-UHFFFAOYSA-N
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Description

Contextualization of Organofluorine Chemistry in Modern Synthesis

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has witnessed a dramatic expansion in recent decades. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. chinesechemsoc.org This is due to fluorine's high electronegativity, small size, and the strength of the C-F bond. chinesechemsoc.org Consequently, fluorinated compounds have found widespread applications in pharmaceuticals, agrochemicals, and materials science. chinesechemsoc.orgcas.cnspringernature.com The strategic placement of fluorine can influence factors such as metabolic stability, lipophilicity, and binding affinity, making it a critical strategy in drug design and the development of advanced materials. chinesechemsoc.org Almost all organofluorine compounds used in academia and industry are synthetic, as naturally occurring organofluorines are extremely rare. chinesechemsoc.orgcas.cn

The Cyclopentanone (B42830) Moiety as a Privileged Scaffold in Chemical Research

The cyclopentanone ring is a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds. researchgate.netacs.orgnih.gov Its prevalence in natural products and synthetic molecules with significant pharmacological activity underscores its importance. nih.gov The five-membered ring offers a versatile platform for stereocontrolled functionalization, allowing for the precise arrangement of substituents in three-dimensional space. This structural feature is crucial for molecular recognition and interaction with biological targets. The chemical reactivity of the ketone group within the cyclopentanone ring also provides a handle for a wide array of chemical transformations, further enhancing its utility in synthetic chemistry. scirp.org For instance, cyclopentanone derivatives can serve as precursors for various biologically active heterocyclic compounds. scirp.org

Research Landscape of 2-(2-Fluoroethyl)cyclopentan-1-one within Fluorinated Cycloketone Systems

Within the broader category of fluorinated cyclic ketones, this compound has emerged as a subject of specific research interest. americanelements.combiosynth.com Studies have focused on its synthesis, characterization, and potential as a building block in more complex molecular architectures. The presence of the fluoroethyl side chain at the 2-position of the cyclopentanone ring introduces a unique combination of steric and electronic features. Research in this area aims to understand how the interplay between the cyclic ketone and the fluorinated side chain influences the molecule's reactivity and potential applications in stereoselective synthesis and as a precursor to other valuable fluorinated compounds. The investigation of such molecules contributes to the expanding toolbox of synthetic methodologies available to organic chemists and advances the fundamental understanding of organofluorine chemistry. benthambooks.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoroethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-5-4-6-2-1-3-7(6)9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPBWMDYOWOEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Properties

Synthetic Routes to 2-(2-Fluoroethyl)cyclopentan-1-one

The preparation of this compound can be achieved through various synthetic strategies. One common approach involves the α-alkylation of a cyclopentanone (B42830) enolate or a related derivative with a suitable fluoroethylating agent. For instance, the reaction of a pre-formed lithium enolate of cyclopentanone with 1-fluoro-2-iodoethane (B1294473) can yield the desired product. Another strategy might involve the conjugate addition of an organometallic reagent to a cyclopentenone system, followed by trapping of the resulting enolate. The choice of synthetic route often depends on factors such as the availability of starting materials, desired yield, and stereochemical control.

A notable method for the asymmetric synthesis of α-substituted cyclopentanones involves the use of chiral auxiliaries or catalysts. For example, the alkylation of a chiral imine derived from cyclopentanone and a chiral amine can proceed with high stereoselectivity. Subsequent hydrolysis of the imine would then furnish the enantiomerically enriched this compound.

Reactivity Profile and Key Chemical Transformations

The chemical reactivity of this compound is dictated by the presence of both the ketone functional group and the fluoroethyl side chain. The carbonyl group is susceptible to nucleophilic attack, allowing for a range of transformations such as reductions to the corresponding alcohol, reductive aminations, and Wittig reactions to form alkenes.

The α-protons adjacent to the carbonyl group can be removed by a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. However, the presence of the fluoroethyl group can influence the regioselectivity of enolate formation. Furthermore, the fluorine atom can exert an influence on the reactivity of the molecule through inductive effects.

Key transformations involving this compound could include its use as a precursor in the synthesis of more complex fluorinated molecules. For example, the ketone could be converted to a more elaborate heterocyclic system, or the fluoroethyl side chain could be further functionalized.

Mechanistic Studies of Reactions Involving 2 2 Fluoroethyl Cyclopentan 1 One and Analogous Systems

Elucidation of α-Fluoroalkylation Mechanisms (e.g., Rh-H Complex Involvement)

The precise mechanism of rhodium-catalyzed α-fluoroalkylation of ketones is a subject of ongoing investigation. However, drawing parallels from related rhodium-catalyzed hydroacylation reactions provides significant insights. nih.gov A plausible pathway involves a series of key steps:

Oxidative Addition: The catalytic cycle is often initiated by the oxidative addition of a rhodium(I) complex into an aldehyde C-H bond, forming a rhodium hydride species. nih.gov

Ketone Insertion: The ketone's carbonyl group then inserts into the rhodium-hydride (Rh-H) bond. This step is often the turnover-limiting step in the catalytic cycle. nih.gov

Reductive Elimination: Finally, a C-O or C-C bond-forming reductive elimination occurs, releasing the product and regenerating the active rhodium(I) catalyst. nih.gov

In the context of α-fluoroalkylation, a fluoroalkyl-rhodium species would be involved. Mechanistic studies on related systems, such as the rhodium-catalyzed intramolecular hydroacylation of ketones, have utilized kinetic isotope effects and Hammett plot studies to support the ketone insertion as the rate-determining step. nih.gov Density functional theory (DFT) calculations have further illuminated these pathways, revealing interactions between the carbonyl oxygen and rhodium d-orbitals in the transition state. nih.gov While direct studies on 2-(2-fluoroethyl)cyclopentan-1-one are not extensively documented, these general principles of rhodium catalysis provide a strong framework for understanding its α-fluoroalkylation.

Mechanistic Insights into Electrophilic Fluorination in Cyclic Ketones (e.g., Enol Intermediate Pathways)

The electrophilic fluorination of cyclic ketones, a key transformation for synthesizing compounds like 2-fluorocyclopentanone, is widely believed to proceed through an enol or enolate intermediate. scispace.comsapub.org The mechanism of this reaction, particularly with popular electrophilic fluorinating agents like Selectfluor®, has been a subject of debate, with both polar (SN2-type) and single-electron transfer (SET) pathways being proposed. scispace.comwikipedia.org

The reaction is often catalyzed by acid, which facilitates the keto-enol tautomerization. sapub.org The reaction of the enol with the fluorinating agent, such as Selectfluor®, results in the formation of the α-fluoroketone and the protonated form of the leaving group. sapub.org

Table 1: Proposed Mechanism for Electrophilic Fluorination of a Cyclic Ketone

StepDescription
1. TautomerizationThe cyclic ketone undergoes acid-catalyzed tautomerization to its enol form.
2. Nucleophilic AttackThe electron-rich double bond of the enol attacks the electrophilic fluorine atom of the fluorinating agent (e.g., Selectfluor®).
3. DeprotonationThe resulting intermediate is deprotonated to yield the final α-fluoroketone product and regenerate the acid catalyst.

This table is based on the mechanistic discussions found in the provided search results. scispace.comsapub.orgsci-hub.seresearchgate.net

Role of Enol/Enolate Intermediates in Fluorinated Ketone Reactivity

Enol and enolate intermediates are central to the reactivity of fluorinated ketones. scispace.comsapub.org Due to their negative charge, enolates are significantly more nucleophilic than their corresponding enols. libretexts.orgopenstax.org This enhanced nucleophilicity makes them versatile intermediates in a wide array of chemical transformations. orgosolver.com

The formation of an enolate from a ketone involves the deprotonation of an α-hydrogen by a base. masterorganicchemistry.comucsb.edu The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom. libretexts.orgopenstax.org This delocalization makes the enolate an ambident nucleophile, capable of reacting at either the carbon or the oxygen atom. libretexts.orgopenstax.org However, reactions at the α-carbon are generally more common. libretexts.orgopenstax.org

In the context of fluorinated ketones like this compound, the presence of the fluorine atom can influence the acidity of the α-protons and thus the ease of enolate formation. The electron-withdrawing nature of fluorine can increase the acidity of nearby protons, facilitating enolate generation.

Once formed, these fluorinated enolates can participate in various reactions, including:

Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds. masterorganicchemistry.com

Aldol (B89426) reactions: Addition to aldehydes or ketones to form β-hydroxy ketones.

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds. orgosolver.com

The reactivity of these enolates is crucial for the further functionalization of fluorinated cyclopentanones.

Investigations into Radical Intermediates in Cyclopentanone (B42830) Annulations

While many reactions of cyclopentanones proceed through ionic intermediates, radical pathways also play a significant role, particularly in annulation reactions. The involvement of radical intermediates has been proposed in certain fluorination reactions, although a polar mechanism is often favored. scispace.com

In the context of cross-electrophile coupling reactions, which can be used to form C-C bonds, the involvement of alkyl radicals is well-established. nih.govwisc.edu For instance, in nickel-catalyzed couplings, the addition of radical traps like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) has been shown to inhibit the reaction, and adducts of TEMPO with the alkyl electrophile have been isolated, providing strong evidence for the presence of radical intermediates. nih.gov These reactions often proceed via a radical-chain mechanism where a nickel(I) species regenerates an alkyl radical to propagate the chain. wisc.edu

While direct evidence for radical intermediates in the annulation of this compound is not explicitly detailed in the provided results, the principles from related systems suggest that such pathways are plausible, especially in reactions involving transition metal catalysts and reductive conditions.

Analysis of Stereochemical Control in Fluorinated Cyclopentanone Syntheses

The synthesis of substituted cyclopentanones with defined stereochemistry is a significant challenge in organic synthesis. nih.govbeilstein-journals.orgnih.gov The formation of a new stereocenter during the synthesis of compounds like this compound requires careful control of the reaction conditions.

During enolate formation, any pre-existing stereochemistry at the α-carbon is typically lost as the carbon becomes sp2-hybridized and planar. libretexts.org Consequently, the subsequent reaction of the planar enolate with an electrophile can occur from either face, potentially leading to a racemic mixture of products if a new stereocenter is formed. libretexts.org

Achieving stereocontrol in these reactions often relies on the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselectivity. For example, highly diastereoselective syntheses of trans-2-substituted cyclopentylamines have been achieved through tandem hydrozirconation/Lewis acid-mediated cyclization sequences. nih.gov In the context of fluorination, the stereoselectivity of the reaction can be influenced by the choice of fluorinating agent and the substrate. nih.gov For instance, the fluorination of progesterone (B1679170) enol acetate (B1210297) with different N-F reagents resulted in varying ratios of the α and β isomers. nih.gov

Recent advancements in biocatalysis have also provided powerful tools for the stereoselective synthesis of fluorinated compounds, including fluorinated cyclopropanes, with high diastereo- and enantioselectivity. nih.govutdallas.edu These enzymatic approaches offer promising avenues for the synthesis of enantiomerically pure fluorinated cyclopentanones.

Cross-Electrophile Coupling Principles Applied to Fluoroalkyl Systems

Cross-electrophile coupling has emerged as a powerful strategy for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that require the pre-formation of organometallic nucleophiles. acs.orgnih.govwvu.edu This methodology involves the coupling of two different electrophiles, typically in the presence of a transition metal catalyst and a reducing agent. nih.govwvu.edu

Nickel-catalyzed cross-electrophile couplings have proven particularly effective for the synthesis of compounds bearing fluoroalkyl groups. nih.govresearchgate.net A general approach involves the coupling of a fluorinated alkyl halide with another alkyl or aryl electrophile. nih.govnih.gov These reactions are often tolerant of a wide range of functional groups. nih.govwisc.edu

The mechanism of these couplings is believed to involve the formation of radical intermediates. nih.govwisc.edu The selectivity of the cross-coupling over homocoupling is a key challenge and is influenced by the relative rates of oxidative addition of the two electrophiles to the low-valent nickel catalyst and the subsequent steps in the catalytic cycle. wisc.edu In some cases, the rate of coupling is highly sensitive to the degree of fluorination of the electrophile. nih.gov

The application of these principles to the synthesis of this compound could involve the coupling of a suitable cyclopentanone precursor bearing an electrophilic handle with a 2-fluoroethyl electrophile.

Reactivity at the Cyclopentanone Carbonyl Center

The carbonyl group of this compound is a key site for chemical modifications, readily undergoing nucleophilic addition and reduction reactions. The electrophilicity of the carbonyl carbon is enhanced by the inductive effect of the nearby fluoroethyl group, making it more susceptible to attack by nucleophiles compared to unsubstituted cyclopentanone.

Nucleophilic addition reactions are fundamental to the functionalization of the carbonyl group. amanote.com A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and stabilized enolates, can add to the carbonyl carbon. youtube.com This process leads to the formation of a tetrahedral intermediate, which upon protonation yields the corresponding tertiary alcohol. The stereochemical outcome of these additions is influenced by the steric hindrance imposed by the 2-substituent, with the nucleophile generally approaching from the less hindered face of the cyclopentanone ring. libretexts.org

The reduction of the carbonyl group to a hydroxyl group is another important transformation. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. masterorganicchemistry.com The stereoselectivity of the reduction is a critical aspect, often leading to a mixture of cis and trans isomers of 2-(2-fluoroethyl)cyclopentan-1-ol. Studies on the reduction of 2-substituted cyclopentanones have shown that the stereochemical outcome is dependent on the steric bulk of the substituent and the nature of the reducing agent and solvent. acs.orgoup.com For instance, bulkier reducing agents tend to favor the formation of the trans isomer due to preferential attack from the less sterically hindered face, opposite to the fluoroethyl group.

Table 1: Predicted Stereochemical Outcome of Carbonyl Reduction

Reducing AgentPredominant IsomerRationale
NaBH₄Mixture of cis and transSmall hydride donor, less selective
LiAlH₄Mixture of cis and transMore reactive, can show some selectivity
L-Selectride®transBulky hydride donor, high stereoselectivity

Transformations Involving the Fluoroethyl Side Chain

The fluoroethyl side chain offers additional avenues for chemical modification, primarily through nucleophilic substitution and elimination reactions involving the fluorine atom. The carbon-fluorine bond is strong; however, under appropriate conditions, the fluorine can act as a leaving group. libretexts.org

Nucleophilic substitution (S_N2) reactions at the β-carbon of the fluoroethyl group can be challenging due to the strong C-F bond. However, with potent nucleophiles and under forcing conditions, the fluorine atom can be displaced. youtube.com The success of such reactions is often dependent on the nature of the nucleophile and the reaction conditions.

More commonly, the fluoroethyl group can participate in elimination reactions (E2) to form 2-vinylcyclopentan-1-one, particularly in the presence of a strong, non-nucleophilic base. masterorganicchemistry.comyoutube.com The feasibility of the E2 reaction is dependent on the accessibility of an anti-periplanar proton on the adjacent carbon. The conformation of the cyclopentanone ring and the fluoroethyl side chain will play a crucial role in determining the rate and feasibility of this elimination pathway.

Regioselective Functionalization of the Cyclopentanone Core

The acidic α-protons of the cyclopentanone ring allow for regioselective functionalization through the formation of enolates. The presence of the 2-(2-fluoroethyl) substituent influences the regioselectivity of enolate formation. Deprotonation can occur at either the C2 or C5 position. The kinetic enolate is typically formed by using a strong, sterically hindered base at low temperatures, favoring deprotonation at the less substituted C5 position. Conversely, thermodynamic enolate formation, achieved under equilibrating conditions, may favor the more substituted C2 enolate, although this can be influenced by steric factors.

Once formed, these enolates can react with a variety of electrophiles, such as alkyl halides, aldehydes, and Michael acceptors, to introduce new substituents at the α-position. youtube.com For example, α-alkylation with an alkyl halide allows for the introduction of a new carbon chain at either the C2 or C5 position, depending on the enolate formed. This provides a powerful method for elaborating the cyclopentanone core.

Organocatalysis has also emerged as a powerful tool for the enantioselective α-functionalization of cyclic ketones. nih.gov For instance, enantioselective α-fluorination can be achieved using electrophilic fluorine sources in the presence of a chiral amine catalyst. nih.govnii.ac.jp This methodology could potentially be applied to introduce a second fluorine atom at the C5 position of this compound in a stereocontrolled manner.

Ring-Opening and Ring-Expansion Reactions of Fluorinated Cyclopentanones

The cyclopentanone ring in this compound and its derivatives can undergo ring-opening and ring-expansion reactions, leading to the formation of acyclic or larger cyclic structures.

One of the most significant ring contraction reactions for α-halo ketones is the Favorskii rearrangement . wikipedia.org This reaction occurs when an α-halo ketone is treated with a base. acs.org For instance, if this compound were to be halogenated at the C2 position to give 2-halo-2-(2-fluoroethyl)cyclopentan-1-one, treatment with a base like sodium hydroxide (B78521) would be expected to yield a cyclopropanone (B1606653) intermediate, which would then open to form a substituted cyclobutanecarboxylic acid. The use of an alkoxide base would lead to the corresponding ester. wikipedia.orgyoutube.com

The Baeyer-Villiger oxidation is a classic ring-expansion reaction that converts a cyclic ketone into a lactone (a cyclic ester). nii.ac.jpwikipedia.org This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the more substituted carbon (C2) has a higher migratory aptitude than the methylene (B1212753) carbon (C5). Therefore, the oxygen atom is expected to insert between the carbonyl carbon and the C2 carbon, leading to the formation of a six-membered lactone. youtube.comorganic-chemistry.orgyoutube.comyoutube.com The presence of the electron-withdrawing fluoroethyl group at C2 would likely influence the rate of this migration.

Table 2: Key Ring Transformation Reactions

ReactionReagentsExpected Product
Favorskii Rearrangement (of 2-halo derivative)Base (e.g., NaOH)Substituted cyclobutanecarboxylic acid
Baeyer-Villiger OxidationPeroxyacid (e.g., m-CPBA)Six-membered lactone

Conclusion

Functional Group Interconversions and Derivatization Approaches

Transformations via Silyl (B83357) Enol Ethers

Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents that can undergo a wide range of transformations. researchgate.net In the context of fluorinated ketones, fluorinated silyl enol ethers are particularly valuable for introducing or modifying fluoroalkyl groups. rsc.org These intermediates can be prepared from trifluoromethyl ketones through a magnesium-mediated cleavage of a C-F bond. digitellinc.com

Once formed, fluorinated silyl enol ethers can participate in various catalytic reactions. For example, they can be activated by amines for catalytic enantioselective synthesis, leading to α-mono or difluoroalkylated ketones. rsc.org They also undergo efficient metal-free aldol-type reactions with acetals or ketals, catalyzed by perchloric acid (HClO₄), to produce fluoroalkyl ethers that retain a ketone functionality. nih.gov

Furthermore, difluoro silyl enol ethers can react with electrophilic halogenating agents at low temperatures to yield α-halodifluoromethyl ketones in high yields, a method that is also adaptable for radioisotope labeling. elsevierpure.com

Silyl Enol Ether Type Reagent(s) Catalyst/Conditions Product Type
Fluorinated Silyl Enol EtherAcetals or KetalsHClO₄ (metal-free) nih.govFluoroalkyl ethers with ketone functionality nih.gov
Difluoro Silyl Enol EtherElectrophilic Halogens (e.g., F₂, Cl₂, Br₂)Low Temperature (-78 to -30 °C) elsevierpure.comα-Halodifluoromethyl ketones elsevierpure.com
Fluorinated Silyl Enol EtherVarious ElectrophilesAmine catalysts rsc.orgα-Fluoroalkylated ketones rsc.org

Generation of α,β-Unsaturated Ketones from α-Halogenated Precursors

The synthesis of α,β-unsaturated ketones from α-halogenated precursors is a fundamental transformation, often involving an elimination reaction. google.com This method is applicable to the synthesis of fluorinated cyclopentenones, where an α-halocyclopentanone is converted into the corresponding α,β-unsaturated system.

One direct approach involves the chemoselective addition of halomethyllithium carbenoids to Weinreb amides, which yields α,β-unsaturated α'-haloketones. organic-chemistry.orgacs.orgnih.gov This method is highly efficient and tolerates a variety of functional groups. The stability of the tetrahedral intermediate formed with the Weinreb amide prevents a second addition of the carbenoid, ensuring high chemoselectivity. acs.org

Another strategy is the oxidation of silyl enol ethers or acylated enols. For instance, copper(II) bromide (CuBr₂) can be used to mediate the oxidation of enol acetates, providing a practical route to either α-bromo ketones or, through subsequent elimination, α,β-unsaturated ketones. google.com The reaction of α-haloketones with various nucleophiles can also lead to a diverse range of heterocyclic compounds, demonstrating their utility as synthetic building blocks. nih.gov

Precursor Reagent(s) Key Transformation Product
Weinreb AmideHalomethyllithium CarbenoidsChemoselective addition acs.orgnih.govα,β-Unsaturated α'-Haloketone acs.org
Acylated Enol (e.g., Enol Acetate)Copper(II) Bromide (CuBr₂)Oxidation/Elimination google.comα,β-Unsaturated Ketone or α-Bromo Ketone google.com
α-HaloketoneBaseDehydrohalogenationα,β-Unsaturated Ketone

Ring-Contractive Rearrangements to Cyclopentenones

Ring-contractive rearrangements offer an elegant, albeit complex, strategy for synthesizing five-membered rings like cyclopentenones from larger cyclic precursors. nih.govrsc.org These reactions involve the rearrangement of the carbon skeleton, often accompanied by the extrusion of a small molecule, to form a smaller ring. nih.govntu.ac.uk

Several classic named reactions can achieve this transformation:

Wolff Rearrangement : This reaction is frequently used to construct four and five-membered carbocycles via ring contraction. ntu.ac.uk

Semi-Pinacol Rearrangement : An acid-catalyzed semi-pinacol rearrangement can be employed to contract a six-membered ring to a five-membered ring. For example, treating an epoxide derived from a cyclohexene (B86901) system with an acid can induce a 1,2-carbon migration, leading to a cyclopentane (B165970) derivative. rsc.orgyoutube.com

Favorskii Rearrangement : Though not explicitly detailed in the provided search results for cyclopentenone synthesis, the Favorskii rearrangement is a well-known method for the ring contraction of α-halocycloalkanones to form cycloalkanecarboxylic acid derivatives, which can be further transformed into cyclopentanones.

In a unique biological pathway, the cyclopentenone moiety of Xenovulene A is formed through a distinctive mechanism where a phenolic precursor undergoes ring expansion to a seven-membered tropolone, which is then followed by two successive ring contractions to yield the final five-membered ring. rsc.org These methods highlight the diverse synthetic logic that can be applied to access complex cyclopentanone structures. ntu.ac.uk

Advanced Synthetic Applications of 2 2 Fluoroethyl Cyclopentan 1 One and Its Derivatives

Integration into Total Synthesis of Natural Products and Bioactive Molecules

The cyclopentane (B165970) ring is a common structural motif in a wide array of natural products and biologically active molecules. The strategic incorporation of a fluoroethyl side chain, as seen in 2-(2-fluoroethyl)cyclopentan-1-one, offers a powerful tool for chemists to fine-tune molecular properties and explore new chemical space.

While direct examples of the use of this compound in the total synthesis of specific polycyclic natural products are not extensively documented in readily available literature, the broader class of functionalized cyclopentanones is fundamental to constructing complex polycyclic frameworks. rsc.orgoregonstate.edu For instance, highly functionalized bicyclo[3.3.0]octanes, which serve as precursors to natural products like (±)-hirsutene, have been synthesized using intramolecular Wittig reactions starting from diketo esters. rsc.org The principles of these cyclization strategies could conceivably be applied to fluorinated cyclopentanone (B42830) derivatives to access novel polycyclic systems. The Nazarov cyclization is another powerful tool for constructing cyclopentenones, which are key intermediates in the synthesis of various natural products. oregonstate.eduorganic-chemistry.org The development of enantioselective versions of this reaction has further expanded its utility. acs.org

The synthesis of complex molecules often relies on the ability to form multiple stereocenters with high control. Methodologies starting from functionalized cyclopentane derivatives, such as those derived from norbornene β-amino acids, have been developed to create products with multiple stereogenic centers. nih.gov These strategies, which involve transformations like oxidative cleavage and subsequent functionalization, could be adapted to incorporate fluorinated side chains.

Cyclopentanone derivatives are crucial precursors for a wide range of pharmaceutically relevant scaffolds. nih.govresearchgate.net The introduction of fluorine can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. researchgate.netresearchgate.net Therefore, fluorinated cyclopentanones like this compound are attractive starting materials in medicinal chemistry.

The synthesis of functionalized cyclopentane β-amino acids, which can serve as building blocks for various bioactive molecules, has been achieved through stereocontrolled strategies. nih.gov These methods often involve the derivatization of cyclic precursors to introduce desired functional groups, including fluorinated moieties.

Table 1: Examples of Pharmaceutically Relevant Scaffolds Derived from Cyclopentanones

Scaffold TypeSynthetic UtilityPotential for Fluorination
ProstaglandinsUsed in the treatment of various conditions, including glaucoma and ulcers.Fluorination can modulate biological activity and metabolic stability.
Carbocyclic NucleosidesAntiviral and anticancer agents.Fluorine substitution can enhance antiviral potency.
Bicyclo[3.3.0]octanesPrecursors for various natural products with diverse biological activities. rsc.orgIncorporation of fluorine can lead to novel analogs with altered properties. rsc.org
Fused HeterocyclesCore structures in many pharmaceuticals.Fluorinated derivatives can exhibit improved pharmacokinetic profiles.

Chemoenzymatic Approaches for Fluorinated Natural Product Synthesis

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, has emerged as a powerful strategy for the synthesis of complex natural products. mdpi.comresearchgate.net This approach is particularly valuable for the introduction of fluorine into natural product scaffolds, a task that can be challenging using traditional synthetic methods. nih.govnih.gov

One innovative strategy involves engineering polyketide synthases (PKSs) to incorporate fluorinated building blocks. nih.govnih.govbiorxiv.org By replacing the native acyltransferase (AT) domain of a PKS with a more tolerant version from a fatty acid synthase (FAS), researchers have been able to utilize fluoromalonyl-CoA and fluoromethylmalonyl-CoA to produce fluorinated polyketides. nih.govnih.gov This method has been successfully applied to the synthesis of fluorinated macrolactones and derivatives of antibiotics like YC-17 and methymycin. nih.govnih.gov

Enzymes can also be used to create chiral centers in small molecules, which can then serve as building blocks for natural product synthesis. mdpi.com This "chiral pool" approach, often employing dynamic kinetic resolution or enzymatic reductions, provides access to enantiomerically enriched starting materials. mdpi.com

Chiral Synthesis and Enantioselective Transformations

The biological activity of a molecule is often dependent on its stereochemistry. Therefore, the development of methods for the chiral synthesis and enantioselective transformation of fluorinated cyclopentanones is of significant importance.

Organocatalysis has proven to be a powerful tool for the enantioselective α-fluorination of cyclic ketones. nih.gov Using primary amine organocatalysts, such as those derived from Cinchona alkaloids, researchers have achieved high levels of enantioselectivity in the fluorination of various carbocyclic and heterocyclic ketones, including cyclopentanone. nih.gov This method provides a direct route to valuable stereogenic carbon-fluorine synthons. nih.gov

Another approach to chiral fluorinated compounds involves the enantioselective construction of fluorinated tertiary stereogenic centers. For example, a highly enantioselective reaction for preparing cyclopropanes with fluorinated tertiary stereocenters has been developed using a chiral α-fluoro carbanion strategy. cas.cn

The synthesis of chiral cyclopentanes has also been achieved through methods like tin-lithium exchange and subsequent cycloalkylation reactions, mediated by chiral ligands such as (-)-sparteine. nih.gov

Development of Novel Synthetic Methodologies Inspired by Fluorinated Cyclopentanones

The unique properties of fluorinated compounds have inspired the development of novel synthetic methodologies. nih.gov For instance, new catalytic transformations have been developed to convert epoxides into fluorinated oxetanes, a valuable class of molecules in drug discovery that were previously difficult to access. nus.edu.sgchemeurope.com This method involves the copper-catalyzed insertion of a difluorocarbene species into the epoxide ring. nus.edu.sgchemeurope.com

The study of fluorinated cyclopentanones and related structures also drives the development of new fluorination reagents and techniques. mdpi.com Modern fluorinating agents, in combination with various catalytic systems, enable the site-selective incorporation of fluorine into complex molecules under a range of conditions. mdpi.com

Application of Fluorinated Cyclopentanone Building Blocks in Medicinal Chemistry (General Synthetic Utility)

Fluorinated building blocks, including fluorinated cyclopentanones, are widely used in medicinal chemistry to modulate the properties of drug candidates. researchgate.netsigmaaldrich.comscienceopen.com The incorporation of fluorine can lead to improved metabolic stability, increased lipophilicity (which can enhance membrane permeability), and altered acidity or basicity. researchgate.netresearchgate.net

The strategic placement of fluorine atoms can significantly impact the biological activity of a molecule. cas.cnnih.gov For example, replacing a hydrogen atom with a fluorine atom can sometimes lead to a substantial increase in a drug's potency. cas.cn

Table 2: Impact of Fluorination on Physicochemical Properties

PropertyEffect of FluorinationReference
Metabolic Stability Generally increased due to the strength of the C-F bond. researchgate.netresearchgate.net
Lipophilicity Can be increased, potentially improving membrane permeability. researchgate.netresearchgate.net
Acidity/Basicity Can be altered, affecting drug-receptor interactions and solubility. researchgate.netresearchgate.net
Conformation Fluorine can influence molecular conformation through steric and electronic effects. researchgate.net

The utility of fluorinated building blocks extends beyond direct incorporation into drug candidates. They are also used to develop novel synthetic methods and to probe the structure-activity relationships of biologically active molecules. nih.govnih.gov

Computational Chemistry Studies on Fluorinated Cyclopentanone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules. DFT calculations have been employed to study fluorinated derivatives of cyclopentanone (B42830), providing insights into their electrochemical properties and reactivity. mdpi.com

For instance, studies on fluorinated cyclopentanones have utilized DFT to estimate properties like electrochemical stabilities, dielectric constants, and basicities. mdpi.com The calculations involve optimizing the geometries of various conformers and protomers of the compounds at a specific level of theory, such as BP86/TZVP, within a conductor-like screening model (COSMO) to simulate solvent effects. mdpi.com Subsequent single-point energy calculations at a higher level of theory, like BP86/def2-TZVPD, are then performed. mdpi.com

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for predicting reactivity. These are often computed using functionals like B3LYP with a suitable basis set, for example, 6-311+G**. mdpi.com The HOMO and LUMO energy levels indicate a compound's propensity for oxidation and reduction, respectively. mdpi.com Computational studies have shown that fluorination generally has a relatively small effect on the oxidation and reduction stability of cyclopentanone derivatives compared to the introduction of double bonds. mdpi.com

Furthermore, DFT calculations can be used to analyze how substituents affect the relative stabilities of tautomers. For example, in the case of fluorinated methylenecyclopentanes and 1-methylcyclopentenes, DFT has been used to calculate their optimized geometries and relative stabilities, showing that increasing the number of fluorine atoms can destabilize the methylenecyclopentane (B75326) form. researchgate.net These studies often report thermodynamic data such as enthalpies, entropies, and Gibbs free energies to support their findings. researchgate.netresearchgate.net

Table 1: Example of DFT Functionals and Basis Sets Used in Fluorinated Cyclopentanone Studies

Property/Analysis DFT Functional Basis Set Reference
Geometry Optimization BP86 TZVP mdpi.com
Single-Point Energy BP86 def2-TZVPD mdpi.com
HOMO/LUMO Energies B3LYP 6-311+G** mdpi.com
Gas-Phase Ionization Potentials M06-2X Not Specified mdpi.com
Solvation Free Energies M05-2X 6-31G* mdpi.com

This table is for illustrative purposes and represents a selection of methods mentioned in the literature.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are essential computational techniques for understanding the dynamic behavior and three-dimensional structures of flexible molecules like fluorinated cyclopentanones. These methods provide insights into the preferred shapes of molecules and how they change over time, which can significantly influence their physical and biological properties.

Conformational analysis of fluorinated cyclic systems, including nucleoside analogues with fluorinated sugar moieties, often involves the use of advanced NMR techniques, such as heteronuclear Overhauser effect (NOE) experiments, in conjunction with computational modeling. nih.gov For fluorinated nucleosides, it has been observed that electronegative substituents at certain positions can favor specific ring conformations. nih.gov

The conformational preferences of fluorinated compounds can have a significant impact on their reactivity and biological activity. For example, the ability of difluoromethyl ethers to adopt various conformations is considered advantageous in medicinal chemistry as it allows for optimal binding to target proteins. mdpi.com

Table 2: Key Aspects of Conformational Analysis in Fluorinated Systems

Technique/Observation System Studied Key Finding/Application Reference
Heteronuclear NOE Experiments Fluorinated Uridine Analogues Verification of stereochemistry and conformational analysis. nih.gov
Computational Modeling Fluorinated Cyclohexanes Understanding intermolecular interactions based on conformation. st-andrews.ac.uk
X-ray Crystallography Fluorinated Nucleoside Analogues Full structural and stereochemical assignment. nih.gov

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical calculations are instrumental in elucidating reaction mechanisms by predicting the pathways reactions are likely to follow and identifying the high-energy transition states that control the reaction rates. For fluorinated cyclopentanone systems, these predictions can guide synthetic strategies and explain observed product distributions.

For example, in the Nazarov cyclization, a key reaction for synthesizing cyclopentenones, theoretical calculations using DFT (B3LYP/6-31G**) have been used to analyze the electrostatic potential maps and charge values of key oxyallyl cation intermediates. nii.ac.jp These calculations helped to explain the regioselectivity of the reaction, suggesting that a fluorine substituent can direct the cyclization to kinetically favor a specific, non-conjugated cyclopentenone product. nii.ac.jp

Similarly, in the study of 1,2-hydrogen migrations in 2-hydroxycyclopentylidene, which can rearrange to form cyclopentanone, B3LYP/6-31+G* calculations showed that cyclopentanone is the major product of the carbene rearrangement. nih.gov These computational findings were consistent with experimental observations from the thermal decomposition of the corresponding diazirine precursor. nih.gov

Furthermore, computational studies have proposed plausible mechanisms for the electrophilic fluorination of cyclic diketones using reagents like Selectfluor®. sapub.org These studies suggest that the reaction is initiated by the attack of an enol or enolic tautomer on the fluorinating agent. sapub.org

The intramolecular Pauson-Khand reaction (PKR), another method for constructing cyclopentenone derivatives, has also been studied computationally for fluorinated substrates. nih.gov These studies have shown that the presence of fluorinated groups on the alkenyl moiety of the starting enyne can lead to low yields of the cyclized product due to the poor reactivity of the fluorinated olefin. nih.gov

Table 3: Examples of Theoretical Predictions of Reaction Pathways

Reaction Computational Method Key Insight Reference
Nazarov Cyclization DFT (B3LYP/6-31G**) Fluorine substituent governs regioselectivity towards a kinetic product. nii.ac.jp
Carbene Rearrangement B3LYP/6-31+G* Predicts cyclopentanone as the major product. nih.gov
Electrophilic Fluorination Not specified Proposes a mechanism involving an enol intermediate. sapub.org

Evaluation of Fluorination Effects on Molecular Properties and Bonding (e.g., Bond Parameters, Weakening/Strengthening Effects)

In fluorinated cyclopentanone derivatives, α-fluorination (fluorine on the carbon next to the carbonyl group) has been shown to weaken the C1-C2 bond while slightly strengthening the C1-C5 and potentially the C2-C3 bonds. mdpi.com It can also lead to a slight strengthening of the C=O bond. mdpi.com This bond weakening effect of α-fluorination is a general phenomenon observed in other systems as well, such as sulfones, where it weakens the C-S bond. mdpi.com

Conversely, the C-F bond itself is known for its high dissociation energy, contributing to the thermal and chemical robustness of fluorinated compounds. mdpi.commdpi.com The polarized nature of the C-F bond (Cδ+–Fδ−) also plays a role in its stability. mdpi.com

Computational studies have also investigated how fluorination affects the stability of different isomers. For instance, in the case of fluorinated methylenecyclopentane and 1-methylcyclopentene, increasing the number of fluorine atoms was found to destabilize the methylenecyclopentane isomer. researchgate.net Similarly, for fluorinated cyclopropanones, an increase in fluorine atoms leads to destabilization. researchgate.netresearchgate.net

Table 4: Effects of Fluorination on Bond Parameters and Stability

Effect Position of Fluorination System Observation Reference
Bond Weakening α to carbonyl Cyclopentanone Derivatives Weakens the C1-C2 bond. mdpi.com
Bond Strengthening α to carbonyl Cyclopentanone Derivatives Slightly strengthens the C1-C5 and C=O bonds. mdpi.com
Destabilization Stepwise fluorination Methylenecyclopentane Increasing number of fluorine atoms destabilizes the isomer. researchgate.net

Application of Cheminformatics and Machine Learning for Fluorinated Compound Design

Cheminformatics and machine learning (ML) are increasingly being applied to the design and discovery of new molecules with desired properties, including fluorinated compounds. drugdesign.orgrsc.org These computational approaches can accelerate the drug discovery process by identifying promising candidates from vast chemical spaces. researchgate.netnih.govnih.gov

Machine learning models are being developed to predict various molecular properties, which can guide the design of new compounds. arxiv.org For example, ML models can be trained to predict the fluoride (B91410) ion affinity of molecules, which serves as a proxy for Lewis acidity. arxiv.org Such models, when built with chemically meaningful descriptors, can achieve high accuracy and provide interpretable insights into what drives a particular property. arxiv.org This "explainable AI" can help chemists understand the structure-property relationships and rationally design new molecules. arxiv.org

In the context of fluorinated compounds, ML can be used for lead optimization in drug discovery. researchgate.net By analyzing large datasets of existing compounds, ML models can learn the complex relationships between chemical structure and biological activity or other properties. pnnl.gov For instance, generative adversarial networks, a type of ML model, have been used for the de novo design of fluorescent molecules. nih.gov

The use of fluorinated building blocks is a dominant strategy in drug discovery. nih.gov Cheminformatics tools and databases are essential for managing and searching collections of these building blocks. drugdesign.org Furthermore, recent trends show a move towards a wider variety of fluorinated chemical motifs beyond the traditional ones. nih.gov

While specific applications of these advanced computational techniques to 2-(2-fluoroethyl)cyclopentan-1-one are not detailed in the provided search results, the general methodologies are highly applicable to the design and optimization of new fluorinated cyclopentanone derivatives for various applications.

Table 5: Applications of Cheminformatics and Machine Learning in Compound Design

Application Area Technique/Approach Goal Reference
Drug Discovery Machine Learning Lead optimization and prediction of pharmacological properties. researchgate.netpnnl.gov
Molecular Design Generative Adversarial Networks De novo design of molecules with specific properties (e.g., fluorescence). nih.gov
Reactivity Prediction Explainable AI / Machine Learning Predict properties like Lewis acidity and understand structure-property relationships. arxiv.org
Chemical Space Exploration Cheminformatics / Databases Management and searching of fluorinated building blocks. drugdesign.orgnih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques for Fluorinated Cyclopentanones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the environment of the fluorine atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a ¹H NMR spectrum of 2-(2-Fluoroethyl)cyclopentan-1-one, distinct signals would be expected for the protons on the cyclopentanone (B42830) ring and the fluoroethyl side chain. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl group and the fluorine atom. The protons on the carbon adjacent to the carbonyl group (C2 and C5) would appear at a lower field compared to the other ring protons. The protons of the fluoroethyl group would exhibit characteristic splitting patterns due to coupling with the fluorine atom (H-F coupling) in addition to proton-proton (H-H) coupling.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
CHH -F4.0 - 4.5Doublet of Triplets (dt)JHF ≈ 47, JHH ≈ 6-8
CH ₂-CHF1.8 - 2.2Multiplet (m)-
CH (CO)2.2 - 2.5Multiplet (m)-
Ring CH1.9 - 2.3Multiplet (m)-

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 200-220 ppm. The carbon atom bonded to the fluorine (CHF) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (ppm) Expected C-F Coupling (JCF, Hz)
C =O210 - 220-
C H₂F80 - 85¹JCF ≈ 160-180
C H₂-CHF30 - 35²JCF ≈ 20-25
C H(CO)45 - 55-
Ring C H₂20 - 40-

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For this compound, a single signal would be expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The multiplicity of the signal would be a triplet of triplets (tt) due to coupling with the adjacent methylene (B1212753) protons (²JHF) and the protons on the carbon once removed (³JHF).

Expected ¹⁹F NMR Data:

Fluorine Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
CH₂-CF -215 to -225Triplet of Triplets (tt)²JHF ≈ 47, ³JHF ≈ 20-30

Note: The exact chemical shift and coupling constants would need to be determined from an experimental spectrum. Chemical shifts are typically referenced to CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₁₁FO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 130.08 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of small neutral molecules such as ethylene (B1197577) (C₂H₄), carbon monoxide (CO), and hydrogen fluoride (B91410) (HF). Characteristic fragments would arise from the cleavage of the C-C bond between the cyclopentanone ring and the fluoroethyl side chain.

Expected Fragmentation Pattern:

m/z Possible Fragment
130[C₇H₁₁FO]⁺ (Molecular Ion)
110[M - HF]⁺
102[M - C₂H₄]⁺
83[C₅H₇O]⁺ (Loss of fluoroethyl group)
55[C₃H₃O]⁺ or [C₄H₇]⁺
47[CH₂F]⁺

Note: The relative intensities of these fragments would depend on the ionization method used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1740-1760 cm⁻¹. Another key feature would be the C-F stretching vibration, which is expected in the region of 1000-1100 cm⁻¹.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
C=O (Carbonyl)1740 - 1760
C-F (Fluoroalkane)1000 - 1100
C-H (Aliphatic)2850 - 3000

UV-Vis spectroscopy provides information about electronic transitions within the molecule. Saturated ketones like this compound are expected to show a weak n → π* transition for the carbonyl group in the UV region, typically around 280-300 nm.

Advanced Chromatographic Methods for Purification and Analysis

To obtain a pure sample of this compound for spectroscopic analysis and further use, advanced chromatographic techniques are essential.

Gas Chromatography (GC) would be a suitable method for analyzing the volatility and purity of the compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from any impurities and its simultaneous identification based on its mass spectrum. The choice of the GC column (e.g., a polar or non-polar stationary phase) would be crucial for achieving optimal separation.

High-Performance Liquid Chromatography (HPLC) can also be employed for the purification and analysis of this compound. A normal-phase HPLC setup with a silica (B1680970) gel column and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) could be used for purification. Alternatively, reversed-phase HPLC with a C18 column and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) could be utilized for purity assessment. The choice of detector, such as a UV detector set at the λmax of the carbonyl chromophore, would be important for monitoring the elution of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of organic compounds. For a moderately polar compound such as this compound, both normal-phase and reversed-phase HPLC can be effectively utilized.

Reversed-Phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar compounds. A nonpolar stationary phase, typically a C18- or C8-bonded silica, is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical starting point for method development for a compound like this compound would involve a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the efficient elution of all components in a mixture. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group in the cyclopentanone ring exhibits UV absorbance. For ketones that lack a strong chromophore, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance detection sensitivity.

Chiral HPLC is indispensable when the compound of interest can exist as enantiomers. Since this compound possesses a chiral center at the C2 position of the cyclopentanone ring, separating its enantiomers is crucial for stereospecific synthesis and biological evaluation. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including ketones. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane or heptane) and an alcohol (such as isopropanol (B130326) or ethanol).

Illustrative HPLC Data for an Analogous Compound:

ParameterValue
Compound 2-Butylidene-cyclopentanone
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detection Mass Spectrometry (MS) compatible (with formic acid replacing phosphoric acid)
Application Analysis, impurity isolation, and pharmacokinetics

This data is for an analogous compound, 2-butylidene-cyclopentanone, and serves as an illustrative example of a potential HPLC method. reachdevices.com

X-ray Crystallography for Stereochemical Assignment

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its stereochemical configuration at the C2 center. The cyclopentanone ring itself can adopt various conformations, such as an envelope or twist form, and X-ray crystallography can precisely determine these conformational details in the solid state.

The major challenge in applying this technique is often the growth of a high-quality single crystal of the target compound. This can be a trial-and-error process involving the slow evaporation of a solvent from a saturated solution of the compound, or vapor diffusion techniques. For liquids or oils that are difficult to crystallize directly, derivatization to a solid derivative can be a viable strategy.

While no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD), studies on related substituted cyclopentanones have successfully employed X-ray crystallography to elucidate their stereochemistry. For instance, the stereochemical outcome of reactions involving substituted cyclopentanones has been definitively established through X-ray diffraction analysis of the crystalline products.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-(2-Fluoroethyl)cyclopentan-1-one, and what are critical reaction parameters?

  • Answer: The synthesis typically involves nucleophilic substitution, where a leaving group (e.g., bromide or tosylate) on a cyclopentanone precursor is displaced by a fluoroethyl nucleophile. For example, reacting 2-bromocyclopentanone with potassium 2-fluoroethoxide in anhydrous DMF at 60–80°C under inert conditions. Key parameters include solvent polarity, temperature control, and exclusion of moisture to avoid hydrolysis. Purification via column chromatography (ethyl acetate/hexane gradients) and reaction monitoring by TLC or GC-MS are standard practices .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Answer:

  • 1H/13C NMR: The fluoroethyl group exhibits distinct splitting patterns (e.g., -CH2F protons as a triplet of triplets at δ ~4.4–4.6 ppm, JHF ≈47 Hz, JHH ≈6 Hz). The cyclopentanone carbonyl carbon resonates at ~210–215 ppm in 13C NMR .
  • FTIR: Confirms C=O (~1740 cm⁻¹) and C-F (~1100 cm⁻¹) stretches.
  • HRMS: Matches exact mass (e.g., [M+H]<sup>+</sup> for C7H11FO: 146.0841) .

Q. What safety protocols are essential when handling fluorinated compounds like this compound?

  • Answer: Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact due to potential toxicity. Store in amber vials under argon at –20°C to prevent photodegradation and hydrolysis. Regularly monitor purity via HPLC or GC-MS to detect degradation products (e.g., cyclopentanone) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in fluoroethylation reactions of cyclopentanone derivatives?

  • Answer: Low yields often result from competing elimination or poor nucleophilicity. Strategies include:

  • Catalyst Enhancement: Silver salts (AgNO3) improve leaving-group departure.
  • Solvent Optimization: Polar aprotic solvents (DMSO > DMF) stabilize transition states.
  • Kinetic Profiling: In-situ NMR or GC-MS tracks intermediates to adjust reaction time/temperature .

Q. What advanced techniques resolve spectral contradictions in reported data for this compound?

  • Answer: Discrepancies may arise from solvent effects or impurities. Solutions include:

  • Standardized Conditions: Use deuterated solvents with internal standards (e.g., TMS) for NMR.
  • 2D NMR (HSQC/HMBC): Assigns overlapping signals unambiguously.
  • Computational Validation: Density Functional Theory (DFT) predicts NMR shifts for comparison .

Q. How does the electron-withdrawing fluoroethyl group influence the compound’s reactivity in electrophilic vs. nucleophilic reactions?

  • Answer:

  • Electrophilic Reactions (e.g., Friedel-Crafts): The ketone’s electron-withdrawing nature deactivates the ring, requiring strong Lewis acids (AlCl3) and elevated temperatures.
  • Nucleophilic Additions (e.g., Grignard): Enhanced carbonyl electrophilicity accelerates nucleophilic attack. Systematic parameter variation (e.g., solvent dielectric constant) clarifies mechanistic pathways .

Data Contradiction and Stability Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Answer: Contradictions may stem from differing storage conditions or purity levels. Recommendations:

  • Accelerated Stability Studies: Heat samples to 40–60°C and monitor degradation via GC-MS.
  • Moisture Control: Use molecular sieves (4Å) to prevent hydrolysis.
  • Comparative HPLC: Quantify degradation products (e.g., cyclopentanone) across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.